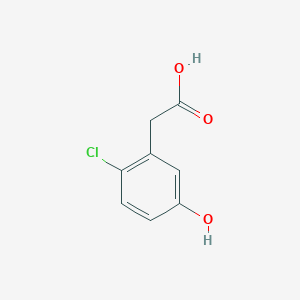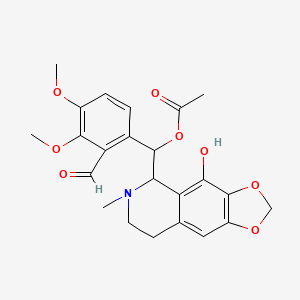
4'-O-Desmethyl-3-O-acetylpapaveroxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-O-Desmethyl-3-O-acetylpapaveroxine is a benzylisoquinoline alkaloid. It is an intermediate in the biosynthesis of noscapine, a compound found in the opium poppy (Papaver somniferum) . This compound is characterized by its complex structure, which includes an 8-hydroxy-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline core substituted at the 1-pro-R position by an (acetyloxy)(2-formyl-3,4-dimethoxyphenyl)methyl group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Desmethyl-3-O-acetylpapaveroxine involves multiple steps, starting from simpler benzylisoquinoline precursors. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through Pictet-Spengler condensation reactions.
Functional Group Modifications: Introduction of the methylenedioxy group and hydroxylation at specific positions.
Acetylation and Demethylation: These steps involve selective acetylation and demethylation reactions to achieve the desired substitution pattern.
Industrial Production Methods
The production methods would typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity .
化学反応の分析
Types of Reactions
4’-O-Desmethyl-3-O-acetylpapaveroxine undergoes several types of chemical reactions:
Oxidation: This can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’-O-Desmethyl-3-O-acetylpapaveroxine, which can be further utilized in the synthesis of noscapine and related compounds .
科学的研究の応用
4’-O-Desmethyl-3-O-acetylpapaveroxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex alkaloids.
Biology: Studies on its biosynthesis pathways provide insights into plant metabolism.
Medicine: Research on its derivatives, such as noscapine, explores potential therapeutic uses, including anticancer properties.
Industry: Its role in the production of noscapine makes it valuable for pharmaceutical applications
作用機序
The mechanism of action of 4’-O-Desmethyl-3-O-acetylpapaveroxine involves its conversion to noscapine through a series of enzymatic reactions. These reactions include O-methylation and ester hydrolysis, leading to the formation of narcotine hemiacetal, which is further dehydrogenated to produce noscapine . The molecular targets and pathways involved in these transformations are primarily related to the enzymes in the opium poppy that catalyze these specific reactions .
類似化合物との比較
Similar Compounds
Noscapine: A direct derivative with well-documented anticancer properties.
Papaveroxine: A minor alkaloid found in various Papaver species.
Narcotine: Another intermediate in the biosynthesis of noscapine
Uniqueness
4’-O-Desmethyl-3-O-acetylpapaveroxine is unique due to its specific role as an intermediate in the biosynthesis of noscapine. Its structure and reactivity make it a crucial compound for studying the biosynthetic pathways of benzylisoquinoline alkaloids .
特性
分子式 |
C23H25NO8 |
|---|---|
分子量 |
443.4 g/mol |
IUPAC名 |
[(2-formyl-3,4-dimethoxyphenyl)-(4-hydroxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate |
InChI |
InChI=1S/C23H25NO8/c1-12(26)32-22(14-5-6-16(28-3)21(29-4)15(14)10-25)19-18-13(7-8-24(19)2)9-17-23(20(18)27)31-11-30-17/h5-6,9-10,19,22,27H,7-8,11H2,1-4H3 |
InChIキー |
XKBBRFAPWMBHPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)O)C4=C(C(=C(C=C4)OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


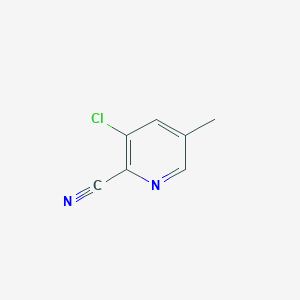

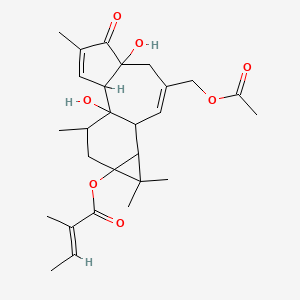
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

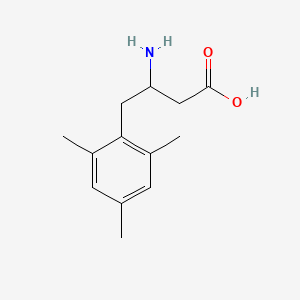
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
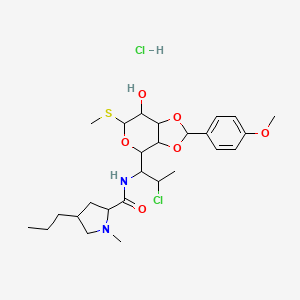
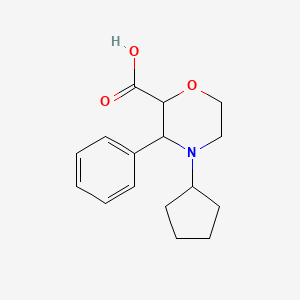
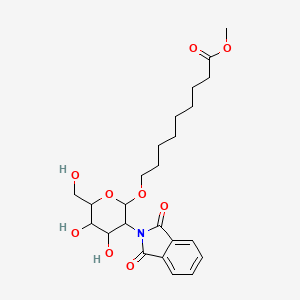
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
